1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol
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Overview
Description
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol is an organic compound with the molecular formula C12H22O and a molecular weight of 182.302 g/mol . This compound is characterized by a cyclohexanol ring substituted with a hexenyl group at the 1-position. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
The synthesis of 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with hex-1-yne in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the cyclohexanone. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces the corresponding alcohol.
Scientific Research Applications
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
1-ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group, leading to different reactivity and applications.
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-one: The ketone analog of this compound, which has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
64042-39-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
InChI Key |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/C1(CCCCC1)O |
Canonical SMILES |
CCCCC=CC1(CCCCC1)O |
Purity |
95 |
Origin of Product |
United States |
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